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5-(Trifluoromethyl)-cytosine

pKa triplex DNA Hoogsteen base pairing

5-(Trifluoromethyl)-cytosine (IUPAC: 6-amino-5-(trifluoromethyl)-1H-pyrimidin-2-one) is a synthetic pyrimidine nucleobase derivative of cytosine bearing an electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position. With a molecular formula of C₅H₄F₃N₃O and a molecular weight of 179.1 g/mol, this compound serves as the free-base precursor for a family of 5-trifluoromethylpyrimidine nucleoside analogues and modified oligonucleotides.

Molecular Formula C5H4F3N3O
Molecular Weight 179.1 g/mol
CAS No. 24101-10-8
Cat. No. B3326226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-cytosine
CAS24101-10-8
Molecular FormulaC5H4F3N3O
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1C(F)(F)F)N
InChIInChI=1S/C5H4F3N3O/c6-5(7,8)2-1-10-4(12)11-3(2)9/h1H,(H3,9,10,11,12)
InChIKeyOHILKUISCGPRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)-cytosine (CAS 24101-10-8): A C5-Perfluoroalkylated Cytosine Base for Nucleic Acid Research and Oligonucleotide Engineering


5-(Trifluoromethyl)-cytosine (IUPAC: 6-amino-5-(trifluoromethyl)-1H-pyrimidin-2-one) is a synthetic pyrimidine nucleobase derivative of cytosine bearing an electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position . With a molecular formula of C₅H₄F₃N₃O and a molecular weight of 179.1 g/mol, this compound serves as the free-base precursor for a family of 5-trifluoromethylpyrimidine nucleoside analogues and modified oligonucleotides . Unlike 5-fluorocytosine (flucytosine), which is a clinically established antifungal agent, 5-(trifluoromethyl)-cytosine and its nucleoside derivatives have been primarily investigated as research tools for probing nucleic acid structure, epigenetic modification, and DNA conformational dynamics, rather than as direct therapeutics [1].

Why 5-(Trifluoromethyl)-cytosine Cannot Be Replaced by 5-Methylcytosine or 5-Fluorocytosine in Nucleic Acid Applications


The C5 substituent on the cytosine ring exerts a profound influence on the nucleobase's electronic properties, acid-base behavior, hydrogen-bonding capacity, and metabolic stability—parameters that directly govern oligonucleotide binding affinity, triplex/duplex stability, and enzymatic recognition [1]. The trifluoromethyl group is a strong electron-withdrawing substituent (Hammett σₘ ≈ 0.43 for -CF₃), which sharply lowers the pKa of the protonated base relative to both unsubstituted cytosine and 5-methylcytosine, and imparts unique ¹⁹F NMR detectability absent in non-fluorinated analogs [1]. Generic substitution with 5-methylcytosine or 5-fluorocytosine therefore fails because these analogs differ fundamentally in their electrostatic surface, protonation state at physiological pH, and spectroscopic properties—each of which has quantifiable consequences for experimental outcomes as detailed in Section 3 [1].

Quantitative Differentiation of 5-(Trifluoromethyl)-cytosine Versus Closest Analogs: Head-to-Head pKa, Thermal Stability, and Deamination Resistance Data


Protonated pKa of 5-(Trifluoromethyl)-2′-deoxycytidine Is 1.8–1.9 Units Lower Than That of 2′-Deoxycytidine and 5-Methyl-2′-deoxycytidine, Altering Triplex Hydrogen-Bonding Capacity

The pKa of protonated 2′-deoxy-5-trifluoromethylcytidine (compound 6 in the study) was experimentally determined to be 2.56 ± 0.11 via UV absorbance at 277 nm and Henderson–Hasselbalch curve fitting [1]. This value is substantially lower than the pKa of protonated 2′-deoxycytidine (4.4) and 2′-deoxy-5-methylcytidine (4.5) [1]. The ~1.9-unit pKa depression means that at neutral pH, the trifluoromethylcytosine base is predominantly in its neutral, non-protonated form, which can form only one (rather than two) hydrogen bonds with a guanine base in the Hoogsteen face during triplex formation—directly explaining the observed thermal instability of CF₃C-GC base triplets [1].

pKa triplex DNA Hoogsteen base pairing protonated cytosine

Triplex Melting Temperature (Tm) of CF₃C-Modified Oligonucleotide Is 11–13°C Lower Than That of Unmodified Cytosine and 5-Methylcytosine Congeners for GC Base Pair Recognition

UV-melting experiments compared triplex-forming oligonucleotides (TFOs) bearing either unsubstituted cytosine (12d), 5-methylcytosine (12e), or 5-trifluoromethylcytosine (12f, CF₃C) at the position recognizing a GC base pair in a hairpin dsDNA target [1]. The Tm of the triplex containing CF₃C-GC was 18°C, compared to 29°C for C-GC and 31°C for mC-GC [1]. For the CG base pair, the CF₃C-containing triplex Tm was 17°C, compared to 18°C for both C and mC [1]. The near-identical Tm for CF₃C-CG and CF₃C-GC triplets suggests the CF₃C base forms only a single hydrogen bond with the GC base pair, consistent with its low pKa [1].

triplex thermal stability UV-melting Tm antigene oligonucleotide Hoogsteen base triplet

Duplex Stability of CF₃C-Modified Oligonucleotides with ssRNA Shows Only a 1–2°C Tm Decrease Compared to Unmodified and 5-Methylcytosine Analogs, Supporting ssRNA-Targeted Applications

In contrast to the large destabilization observed in triplex formation, duplex formation between CF₃C-modified ssDNA and complementary ssRNA (Watson-Crick base pairing) exhibited only a modest decrease in thermal stability [1]. The Tm of the CF₃C-containing duplex (12f) was 55°C, compared to 56°C for unsubstituted cytosine (12d) and 57°C for 5-methylcytosine (12e) [1]. For triply CF₃C-modified oligonucleotides (12j), the duplex Tm was 53°C with a ΔTm per modification of –0.7°C, notably less destabilizing than the –1.7°C per modification observed for the corresponding CF₃U analog (12h) [1].

duplex stability antisense oligonucleotide ssRNA binding Watson-Crick base pairing

Photochemical C-to-U Deamination Rate of 5-Trifluoromethylcytosine Is the Slowest Among 5-Substituted Cytosine Analogs Tested (Cytosine, 5-Methylcytosine, 5-Hydroxymethylcytosine)

Fujimoto et al. (2021) investigated the effect of C5 substituents on the photochemical deamination of cytosine to uracil in DNA strands using an ultrafast photo-cross-linking system [1]. Among the four cytosine derivatives tested—cytosine (C), 5-methylcytosine (mC), 5-hydroxymethylcytosine (hmC), and 5-trifluoromethylcytosine (CF₃C)—the conversion of CF₃C to trifluoromethyluracil was the slowest, while unsubstituted cytosine underwent the fastest conversion [1]. The rank order of deamination rate correlated inversely with the hydrophilicity of the double-stranded DNA containing these modified bases [1]. The strong electron-withdrawing nature of the trifluoromethyl group is consistent with a higher activation energy barrier (ΔG‡) for the hydrolytic deamination reaction, as predicted by ab initio calculations on C5-substituted cytosines [1].

nucleobase editing photochemical deamination C-to-U transition DNA damage epigenetic cytosine

The CF₃ Group of 5-Trifluoromethylcytosine Serves as a Post-Synthetic Precursor for 5-Carboxycytosine in Oligonucleotides, Enabling Cost-Effective Epigenetic Probe Synthesis

Ito et al. demonstrated that the trifluoromethyl group at the C5 position of pyrimidine bases within oligonucleotides can be quantitatively converted into a carboxylic acid (-COOH) group by treatment with alkaline solution (NaOH) or amines, yielding 5-carboxycytosine-containing oligonucleotides [1]. This post-synthetic conversion strategy circumvents the prohibitively high cost of commercially available 5-carboxycytosine phosphoramidite building blocks (approximately ¥130,000 (~$900 USD) per 250 mg as of 2018) [1]. The method also allows simultaneous deprotection of all protecting groups, cleavage from the solid support (CPG), and conversion of the CF₃ group to the desired carboxylic acid equivalent in a single operation [2]. Furthermore, the CF₃ group can be diverted to 5-cyano, 5-amidinyl, and 5-carbamoyl derivatives depending on the nucleophile used [2].

post-synthetic modification 5-carboxycytosine epigenetics oligonucleotide synthesis alkaline conversion

5-Trifluoromethylcytosine Provides a ¹⁹F NMR Spectroscopic Handle Enabling Quantitative Detection of DNA B–Z Conformational Equilibrium and ssDNA in a Single Measurement

Fujimoto and co-workers developed a DNA probe incorporating 5-trifluoromethylcytidine that enables quantitative detection of B-form, Z-form, and single-stranded DNA conformations based on distinct ¹⁹F NMR chemical shift changes in a single measurement [1]. Unlike 5-methylcytosine, 5-hydroxymethylcytosine, or unsubstituted cytosine—all of which are NMR-silent in the ¹⁹F dimension—the trifluoromethyl group provides a sensitive ¹⁹F reporter with zero biological background signal, large chemical shift dispersion, and favorable relaxation properties [1]. The same probe design using 5-trifluoromethylthymidine (CF₃U) was also demonstrated, establishing a general platform for ¹⁹F NMR-based DNA conformational sensing [1].

¹⁹F NMR DNA B-Z equilibrium conformational probe fluorine NMR spectroscopy

Optimal Procurement-Driven Application Scenarios for 5-(Trifluoromethyl)-cytosine Based on Quantitative Differentiation Evidence


Cost-Effective Post-Synthetic Preparation of Epigenetic 5-Carboxycytosine-Containing Oligonucleotides

Research groups studying 5-carboxycytosine (5-caC) in epigenetic regulation can procure 5-(trifluoromethyl)-cytosine as a single versatile precursor and convert the CF₃ group to -COOH post-synthetically using alkaline treatment, avoiding the high cost (¥130,000/250 mg) of dedicated 5-caC phosphoramidites [1]. This approach also enables diversification into 5-cyano, 5-amidinyl, and 5-carbamoyl derivatives from the same starting oligonucleotide, a synthetic flexibility that is unavailable when using pre-functionalized building blocks [1]. This scenario is supported by the post-synthetic conversion methodology described in Evidence Item 5 of Section 3.

Development of ¹⁹F NMR-Based DNA Conformational Probes for B–Z Equilibrium and ssDNA Detection

Biophysical chemists and structural biologists designing oligonucleotide probes to monitor DNA conformational transitions (e.g., B-form ↔ Z-form equilibrium, duplex ↔ single-strand melting) should select 5-(trifluoromethyl)-cytosine for its unique ¹⁹F NMR reporter capability [2]. The absence of endogenous ¹⁹F background in biological samples enables clean, quantitative detection of multiple DNA conformational states in a single NMR experiment—functionality that 5-methylcytosine and 5-hydroxymethylcytosine cannot provide [2]. This scenario is directly derived from the ¹⁹F NMR probe evidence in Evidence Item 6 of Section 3.

Triplex-Forming Oligonucleotide Design Requiring Altered CG Base-Pair Recognition at Neutral pH

Although CF₃C-modified TFOs exhibit reduced triplex stability at neutral pH (ΔTm = –11 to –13°C vs. mC for GC recognition), the near-equivalent Tm for CG and GC base pairs (17°C and 18°C, respectively) indicates that CF₃C does not discriminate between these two base pairs via Hoogsteen hydrogen bonding [3]. This property can be deliberately exploited in TFO designs where promiscuous CG/GC recognition is acceptable or desired, or in pH-switchable triplex systems where the low pKa (2.6) of CF₃C enables protonation-driven triplex formation under mildly acidic conditions that are insufficient to protonate mC (pKa 4.5) [3]. This application scenario is grounded in the pKa and triplex Tm data from Evidence Items 1 and 2 of Section 3.

Photochemical Nucleobase Editing Research Requiring a Maximally Deamination-Resistant Cytosine Control

Investigators developing photochemical C-to-U editing methodologies for potential therapeutic applications can employ 5-(trifluoromethyl)-cytosine as a negative control or mechanistic probe because it exhibits the slowest photochemical deamination rate among the four major 5-substituted cytosine analogs (C, mC, hmC, CF₃C) [4]. The strong electron-withdrawing CF₃ group provides a well-defined electronic perturbation for structure-activity relationship (SAR) studies correlating substituent Hammett σ constants with deamination kinetics [4]. This scenario follows directly from the deamination resistance evidence in Evidence Item 4 of Section 3.

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